molecular formula C19H17ClFN3OS B2517534 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 941983-98-8

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No.: B2517534
CAS No.: 941983-98-8
M. Wt: 389.87
InChI Key: ZHKHYGSZGWGMQB-UHFFFAOYSA-N
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Description

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is a synthetic organic compound that features a benzothiazole ring, a piperazine ring, and a fluorophenyl group. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, anticancer, and neuropharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting from 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

    Piperazine Ring Introduction: Reacting the benzothiazole derivative with piperazine, often using a coupling reagent like EDCI or DCC.

    Fluorophenyl Ethanone Addition:

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use in developing new therapeutic agents.

    Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone would depend on its specific biological target. It might interact with enzymes, receptors, or DNA, disrupting normal cellular processes. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone: Lacks the fluorine atom, which might affect its biological activity.

    1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

Uniqueness

The presence of the fluorophenyl group in 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone might confer unique properties, such as increased lipophilicity or altered electronic effects, which could enhance its biological activity or selectivity.

Properties

IUPAC Name

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3OS/c20-14-3-6-16-17(12-14)26-19(22-16)24-9-7-23(8-10-24)18(25)11-13-1-4-15(21)5-2-13/h1-6,12H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKHYGSZGWGMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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